Platinum sulfite acid solution, (15.3% Pt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

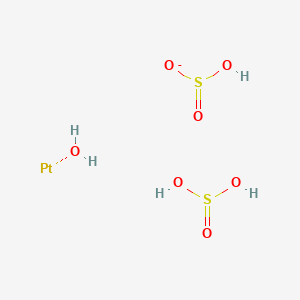

Platinum sulfite acid solution, also known as sodium chloroplatinate and platinum chloride, is a chemical compound that is widely used in scientific research and other industrial applications. It is a light yellow liquid with a platinum concentration of 15.3% .

Molecular Structure Analysis

The molecular formula of Platinum sulfite acid solution is HO7PtS2 . The number of electrons in each of platinum’s shells is [2, 8, 18, 32, 17, 1] and its electron configuration is [Xe] 4f 14 5d 9 6s 1 .Physical And Chemical Properties Analysis

Platinum sulfite acid solution is a light yellow liquid . It has a density of 1.305 g/cm^3 . The storage temperature is under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalyst Precursor

PSA is a popular catalyst precursor due to its ease of use and relatively low cost . It’s a potentially attractive precursor for many types of supported catalysts . The effectiveness of PSA as a catalyst precursor depends on the extent to which Platinum (Pt) can be dispersed and sulfur eliminated .

Synthesis of Pt/Carbon Black Fuel Cell Electrocatalysts

PSA is a traditional source of Pt for the synthesis of Pt/carbon black fuel cell electrocatalysts . It’s easy to use, relatively inexpensive, and is a potentially attractive precursor for many other types of supported catalysts .

Safety and Hazards

Platinum sulfite acid solution is classified as acutely toxic and can cause skin corrosion, sensitization, and specific target organ toxicity upon repeated exposure . It’s harmful if swallowed, may cause severe skin burns and eye damage, and may cause an allergic skin reaction . It’s also hazardous to the aquatic environment . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Wirkmechanismus

Target of Action

Platinum sulfite acid (PSA) is primarily used as a precursor for many types of supported catalysts . The compound’s primary targets are the catalysts themselves, where it plays a crucial role in their formation and function .

Mode of Action

PSA interacts with its targets by adsorbing onto the metal catalysts . This adsorption process affords isolated platinum sites that can effectively suppress the dehydration pathway of the electrocatalytic formic acid oxidation reaction (FAOR), a key anode reaction for direct formic acid fuel cells (DFAFCs) .

Biochemical Pathways

The primary biochemical pathway affected by PSA is the FAOR. The adsorption of sulfite onto the platinum catalysts minimizes the evolution of poisonous carbon monoxide (CO) as an intermediate . It also allows the convenient oxidation of CO possibly produced via the dehydration pathway at a much lower potential .

Pharmacokinetics

These drugs, including cisplatin, carboplatin, and oxaliplatin, have unique pharmacokinetic behaviors that can be influenced by factors such as total platinum and intact drugs . .

Result of Action

The result of PSA’s action is a significant increase in the specific activity and mass activity in the electrocatalytic FAOR . This is due to the concerted effects of the sulfite-modified commercial platinum on carbon (Pt/C), which showed a 13.4-fold increase in the specific activity and a 6.3-fold increase in the mass activity compared with the pristine catalyst .

Action Environment

The action of PSA is influenced by environmental factors such as the surface acidity of the supports. The amount of retained sulfur appears to decrease with decreasing surface acidity . Moreover, more sulfur was eliminated by high-temperature calcinations followed by reduction in hydrogen, at the expense of increasing platinum particle size .

Eigenschaften

IUPAC Name |

hydrogen sulfite;platinum;sulfurous acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O3S.H2O.Pt/c2*1-4(2)3;;/h2*(H2,1,2,3);1H2;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXJZLYICGGRDF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)O.OS(=O)[O-].[Pt] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O7PtS2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum sulfite acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)

![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)

![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)